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Compound of Interest

Compound Name: (R)-3-Hydroxybutanenitrile

Cat. No.: B107914 Get Quote

Introduction: This guide provides a comprehensive overview of the key spectroscopic data for

(R)-3-Hydroxybutanenitrile (CAS: 125103-95-9), a chiral hydroxynitrile of interest in organic

synthesis and pharmaceutical development. Due to the limited availability of experimentally-

derived public data for the specific (R)-enantiomer, this document presents expected

spectroscopic values for 3-Hydroxybutanenitrile based on its chemical structure and

established principles of NMR, IR, and MS spectroscopy. Detailed, generalized experimental

protocols for obtaining such data are also provided for researchers in the field.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 3-

Hydroxybutanenitrile. This data is predicted based on the molecular structure and typical

values for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 4.2 Multiplet 1H CH-OH

~ 3.5 Singlet (broad) 1H OH

~ 2.6 Doublet of Doublets 2H CH₂-CN

~ 1.3 Doublet 3H CH₃
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Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm) Assignment

~ 118 CN

~ 65 CH-OH

~ 28 CH₂-CN

~ 22 CH₃

Table 3: Expected IR Absorption Data

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3600 - 3200 (broad) O-H Stretching

2980 - 2850 C-H Stretching

2260 - 2240 C≡N Stretching

1450 - 1375 C-H Bending

1100 - 1000 C-O Stretching

Table 4: Predicted Mass Spectrometry Data

m/z Ion

85 [M]⁺ (Molecular Ion)

70 [M - CH₃]⁺

45 [CH₃-CH=OH]⁺

41 [CH₂=CH-CN]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of (R)-3-Hydroxybutanenitrile.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Ensure the solution height in the NMR tube is approximately 4-5 cm.

Data Acquisition (¹H and ¹³C NMR):

The NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. A sufficient number of

scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.

For ¹³C NMR, the spectral width is set from 0 to 220 ppm. A larger number of scans is

required due to the low natural abundance of ¹³C.

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Place a small drop of liquid (R)-3-Hydroxybutanenitrile directly onto the center of the

ATR crystal.

Data Acquisition:
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Acquire a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

Prepare a dilute solution of (R)-3-Hydroxybutanenitrile in a volatile organic solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition:

The sample is introduced into the mass spectrometer, often via direct infusion or through a

gas chromatography (GC) inlet.

For EI-MS, a standard electron energy of 70 eV is used to ionize the sample.

The mass analyzer scans a mass-to-charge (m/z) range, for example, from m/z 10 to 200,

to detect the molecular ion and fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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